The Architecture of Tetra-N-acetylchitotetraose: A Technical Guide
The Architecture of Tetra-N-acetylchitotetraose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-N-acetylchitotetraose is a well-defined oligosaccharide composed of four N-acetyl-D-glucosamine (GlcNAc) units linked in a linear fashion. As a member of the chitooligosaccharide family, it represents a fundamental structural component of chitin, the second most abundant polysaccharide in nature after cellulose. The precise three-dimensional structure of tetra-N-acetylchitotetraose is critical to its biological function, including its role as an elicitor of plant defense mechanisms. This technical guide provides a detailed overview of the molecular architecture of tetra-N-acetylchitotetraose, supported by available structural data and established experimental protocols for its characterization.
Core Structure and Monomeric Composition
Tetra-N-acetylchitotetraose is a tetramer of N-acetyl-D-glucosamine, a derivative of glucose.[1][2] The chemical formula for tetra-N-acetylchitotetraose is C32H54N4O21, and it has a molecular weight of approximately 830.8 g/mol .[3][4] The individual GlcNAc monomers are linked by β-(1→4) glycosidic bonds.[5] This linkage connects the anomeric carbon (C1) of one GlcNAc residue to the hydroxyl group on the fourth carbon (C4) of the adjacent residue.
The N-acetyl-D-glucosamine monomeric units adopt a 4C1 chair conformation for the pyranose ring.[5] This conformation is the most stable for D-glucopyranose and its derivatives. The substituents on the ring, including the hydroxymethyl (-CH2OH) and N-acetyl groups, occupy equatorial positions, which minimizes steric hindrance. The rotational freedom of the hydroxymethyl group around the C5-C6 bond and the N-acetyl group around the C2-N bond allows for different conformations, typically described as gauche or trans, which can influence the overall shape and hydrogen bonding patterns of the molecule.[5]
Conformational Analysis and Glycosidic Linkages
The three-dimensional structure of tetra-N-acetylchitotetraose is largely defined by the rotational angles around the glycosidic bonds, known as torsion angles. These are denoted as phi (Φ) and psi (Ψ).
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Φ (phi): Defined by the atoms O5-C1-O4'-C4'
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Ψ (psi): Defined by the atoms C1-O4'-C4'-C5'
Quantitative Structural Data
The following table summarizes typical bond lengths, bond angles, and torsion angles for the N-acetyl-D-glucosamine monomer and the β-(1→4) glycosidic linkage, based on data from crystallographic and computational studies of related compounds. These values provide a quantitative representation of the molecular geometry.
| Parameter | Atoms Involved | Typical Value(s) |
| Bond Lengths (Å) | ||
| C-C (ring) | C1-C2, C2-C3, etc. | 1.52 - 1.54 |
| C-O (ring) | C1-O5, C5-O5 | 1.41 - 1.44 |
| C-O (glycosidic) | C1-O4', O4'-C4' | 1.40 - 1.43 |
| C-N | C2-N | ~1.46 |
| N-C (acetyl) | N-C7 | ~1.34 |
| C=O (acetyl) | C7=O7 | ~1.23 |
| Bond Angles (°) | ||
| C-C-C (ring) | C1-C2-C3, etc. | 109 - 112 |
| C-O-C (ring) | C1-O5-C5 | ~113 |
| C-O-C (glycosidic) | C1-O4'-C4' | ~116 |
| Torsion Angles (°) | ||
| Φ | O5-C1-O4'-C4' | Variable, influenced by inter-residue interactions |
| Ψ | C1-O4'-C4'-C5' | Variable, influenced by inter-residue interactions |
| ω (hydroxymethyl) | O5-C5-C6-O6 | gauche (~60°), trans (~180°) |
Experimental Protocols for Structural Determination
The determination of the precise three-dimensional structure of tetra-N-acetylchitotetraose relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of oligosaccharides in solution.[7]
Protocol Outline:
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Sample Preparation:
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Dissolve a purified sample of tetra-N-acetylchitotetraose (typically 1-5 mg) in a deuterated solvent, most commonly deuterium (B1214612) oxide (D2O).
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Lyophilize the sample multiple times from D2O to exchange all labile protons (e.g., -OH, -NH) for deuterium, simplifying the 1H NMR spectrum.
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Transfer the final solution to a high-precision NMR tube.
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Data Acquisition:
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Acquire a one-dimensional (1D) 1H NMR spectrum to obtain an overview of the proton signals.
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Perform a suite of two-dimensional (2D) NMR experiments:
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COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within each GlcNAc residue.
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TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single GlcNAc unit).
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which is crucial for sequencing the residues and identifying the glycosidic linkages.
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NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information about the conformation around the glycosidic linkages and the overall 3D structure.
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-
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Data Analysis:
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Process the NMR data using appropriate software.
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Assign all proton and carbon resonances by integrating the information from the 1D and 2D spectra.
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Measure coupling constants (3JHH) from the 1D or high-resolution 2D spectra to determine the relative stereochemistry of the protons and confirm the chair conformation.
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Analyze the cross-peak intensities in the NOESY/ROESY spectra to derive inter-proton distance restraints.
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Use the derived distance and torsion angle restraints in molecular modeling software to generate a family of 3D structures consistent with the experimental data.
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X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the molecular structure in the solid state.
Protocol Outline:
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Crystallization:
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Prepare a highly pure and concentrated solution of tetra-N-acetylchitotetraose.
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Screen a wide range of crystallization conditions (e.g., different precipitants, pH values, temperatures) using techniques like vapor diffusion (hanging drop or sitting drop).
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Optimize the conditions that yield single, well-diffracting crystals of sufficient size (typically > 0.1 mm in all dimensions).[8]
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Data Collection:
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Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.
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Expose the crystal to a monochromatic X-ray beam (from a rotating anode generator or a synchrotron source).
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Collect a complete set of diffraction data by rotating the crystal and recording the diffraction pattern at different orientations.
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Structure Determination and Refinement:
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Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the reflections.
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Solve the phase problem using direct methods or molecular replacement (if a suitable model is available).
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Build an initial atomic model into the resulting electron density map.
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Refine the model against the experimental data to improve the fit and obtain the final, high-resolution structure, including bond lengths, bond angles, and torsion angles.
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Biological Signaling Pathway: Chitin-Induced Plant Defense
Tetra-N-acetylchitotetraose, as a chitooligosaccharide, can act as a Microbe-Associated Molecular Pattern (MAMP) and trigger innate immunity in plants.[9][10] The perception of chitooligosaccharides initiates a signaling cascade that leads to the activation of defense responses.
Caption: Chitin-induced plant defense signaling pathway.
This diagram illustrates the perception of tetra-N-acetylchitotetraose by the cell surface receptor CERK1, which triggers a downstream signaling cascade involving a MAP kinase pathway and the production of reactive oxygen species, ultimately leading to the activation of defense-related genes and hormone signaling.[7][10]
Conclusion
The structure of tetra-N-acetylchitotetraose is characterized by a linear chain of four β-(1→4) linked N-acetyl-D-glucosamine residues. Its three-dimensional conformation is dictated by the stable 4C1 chair form of the pyranose rings and the rotational freedom around the glycosidic linkages. Understanding this intricate architecture is fundamental for researchers in glycobiology and drug development, as the specific spatial arrangement of its functional groups is key to its recognition by receptors and its subsequent biological activity. The experimental protocols outlined provide a roadmap for the detailed structural elucidation of this and other important oligosaccharides.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - ProQuest [proquest.com]
- 4. tetra-N-acetylchitotetraose | C32H54N4O21 | CID 3081988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conformational flexibility of chitosan: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chitin receptor CERK1 links salt stress and chitin-triggered innate immunity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward Understanding the Molecular Recognition of Fungal Chitin and Activation of the Plant Defense Mechanism in Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
